VK3-OCH3

Description

Properties

IUPAC Name |

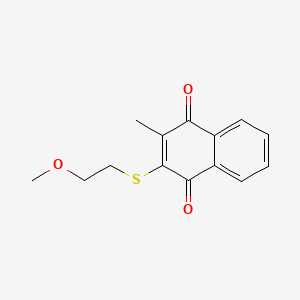

2-(2-methoxyethylsulfanyl)-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-9-12(15)10-5-3-4-6-11(10)13(16)14(9)18-8-7-17-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCRCMIBIBLUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432623 | |

| Record name | 2-[(2-Methoxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255906-59-3 | |

| Record name | 2-[(2-Methoxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 255906-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to VK3-OCH3: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK3-OCH3, also known by its chemical name 2-[(2-methoxyethyl)thio]-3-methyl-1,4-naphthalenedione, is a synthetic analog of Vitamin K3 (menadione). It has emerged as a compound of significant interest in oncological research due to its potent and selective cytotoxic effects against various cancer cell lines, particularly neuroblastoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its anticancer mechanisms. Detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a derivative of 1,4-naphthoquinone (B94277) with a methyl group at the 2-position and a methoxyethylthio group at the 3-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(2-methoxyethyl)thio]-3-methyl-1,4-naphthalenedione | |

| Synonyms | Vitamin K3-OCH3 | [1] |

| CAS Number | 255906-59-3 | [2] |

| Molecular Formula | C14H14O3S | [2] |

| Molecular Weight | 262.32 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 5 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][4] |

| λmax | 257 nm | [1][4] |

Synthesis of this compound

A representative, though not specific, synthetic scheme for similar compounds involves the nucleophilic substitution of a halogen on the naphthoquinone ring with a thiol. For instance, the synthesis of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones has been reported. Another approach involves the hetero-Diels-Alder reaction of a dienophile like 1,4-naphthoquinone with a suitable diene.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines, with a notable selectivity for neuroblastoma cells over normal cell lines. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity of this compound (IC50 values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| IMR-32 | Neuroblastoma | 2.43 | |

| LA-N-1 | Neuroblastoma | 1.55 | |

| NB-39 | Neuroblastoma | 10.69 | |

| SK-N-SH | Neuroblastoma | 3.45 | |

| Hep3B | Hepatoma | 8.6 | [1][4] |

| HUVEC | Normal (Endothelial) | 26.24 | |

| HDF | Normal (Fibroblast) | 87.11 |

Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways.

Caption: Signaling pathways modulated by this compound leading to anticancer effects.

This compound induces the generation of reactive oxygen species (ROS), which leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (p38-MAPK). It also significantly upregulates the expression of Heme Oxygenase-1 (HO-1). Furthermore, treatment with this compound results in the downregulation of p21 and clusterin, and the upregulation of Caveolin-1. These molecular events collectively contribute to the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound's biological activity.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Materials:

-

Cancer cell line of interest (e.g., IMR-32)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line (e.g., IMR-32)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 1, 3, 10 µM) for 24 to 48 hours.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in cells treated with this compound using propidium iodide staining and flow cytometry.

Materials:

-

Cancer cell line (e.g., IMR-32)

-

This compound

-

70% Ethanol (B145695) (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis for HO-1 and Phospho-p38 MAPK

This protocol provides a general procedure for detecting the expression levels of HO-1 and the phosphorylation status of p38 MAPK in cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HO-1, anti-phospho-p38, anti-total-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points (e.g., 0, 8, 24, 48 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the protein of interest to a loading control like β-actin.

Conclusion

This compound is a promising synthetic vitamin K3 analog with potent and selective anticancer properties. Its mechanism of action involves the induction of oxidative stress, modulation of key signaling pathways including p38-MAPK and HO-1, and subsequent induction of apoptosis and G2/M cell cycle arrest. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug development to further explore the therapeutic potential of this compound. Further investigation into its in vivo efficacy and safety profile is warranted to advance its clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 2-[(2-Methoxyethyl)thio]-3-methyl-1,4-naphthalenedione

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-[(2-Methoxyethyl)thio]-3-methyl-1,4-naphthalenedione, a compound of interest for researchers in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the synthesis of 2-methyl-1,4-naphthoquinone (menadione), followed by a nucleophilic addition of 2-methoxyethanethiol (B1608290). This document details the experimental protocols, relevant quantitative data, and a potential biological signaling pathway associated with this class of compounds.

Synthetic Strategy

The synthesis of the target compound is proposed to proceed via two key steps:

Step 1: Synthesis of 2-Methyl-1,4-naphthoquinone (Menadione)

The initial step involves the synthesis of the precursor, 2-methyl-1,4-naphthoquinone, a well-established compound also known as Vitamin K3 or menadione (B1676200).[1] A common and efficient method for its preparation is the oxidation of 2-methylnaphthalene (B46627).[2][3][4][5][6] Various oxidizing agents can be employed, with chromic acid or hydrogen peroxide in acetic acid being frequently reported.[5][6]

Step 2: Thia-Michael Addition of 2-Methoxyethanethiol to Menadione

The second step involves the reaction of menadione with 2-methoxyethanethiol. This reaction is anticipated to proceed via a Michael-type addition, where the thiol adds to the activated double bond of the naphthoquinone ring.[7][8][9][10][11][12][13][14][15][16] The nucleophilic character of the thiol sulfur atom facilitates its addition to the electron-deficient quinone system.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,4-naphthoquinone (Menadione)

Materials:

-

2-Methylnaphthalene

-

Chromic acid (CrO₃)

-

Sulfuric acid (concentrated)

-

Water

-

Reaction flask with a mechanical stirrer (e.g., Ultra-Turrax)

Procedure (adapted from[5]):

-

Prepare a chromic acid solution by dissolving 95.6 g of CrO₃ in a mixture of 345.5 g of concentrated sulfuric acid and 771.5 ml of water.

-

To a reaction flask equipped with a mechanical stirrer, add 200 ml of the chromic acid solution.

-

Melt 35.5 g of 2-methylnaphthalene and add it to the reaction flask.

-

Initiate vigorous stirring to ensure fine dispersion of the molten 2-methylnaphthalene in the reaction mixture.

-

Heat the mixture to 65-70 °C and maintain this temperature for 5 hours.

-

After 1 hour of reaction, add another 200 ml of the chromic acid solution. After a total of 4 hours, add the remaining chromic acid solution.

-

After the 5-hour reaction period, cool the mixture to 50-60 °C.

-

Extract the product from the reaction mixture with 300 ml of toluene.

-

Separate the organic layer and wash it with water.

-

Remove the toluene under reduced pressure to yield the crude 2-methyl-1,4-naphthoquinone.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Menadione Synthesis:

| Parameter | Value | Reference |

| Yield | 60-70% | [5] |

| Melting Point | ≥ 104 °C | [5] |

| Purity (by GC) | 99% | [5] |

Step 2: Synthesis of 2-[(2-Methoxyethyl)thio]-3-methyl-1,4-naphthalenedione

Materials:

-

2-Methyl-1,4-naphthoquinone (Menadione)

-

Ethanol

-

Triethylamine (B128534) (optional, as a base)

-

Reaction flask with a magnetic stirrer

Procedure (Proposed, based on analogous reactions[11][12]):

-

In a round-bottom flask, dissolve 1.72 g (10 mmol) of 2-methyl-1,4-naphthoquinone in 50 ml of ethanol.

-

To this solution, add 1.01 g (11 mmol) of 2-methoxyethanethiol.

-

If the reaction is slow, a catalytic amount of a non-nucleophilic base like triethylamine (e.g., 0.1 ml) can be added to facilitate the reaction by deprotonating the thiol.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), the reaction mixture is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

The fractions containing the pure product are combined and the solvent is evaporated to yield 2-[(2-Methoxyethyl)thio]-3-methyl-1,4-naphthalenedione.

Expected Quantitative Data (Estimated based on similar reactions):

| Parameter | Estimated Value |

| Yield | 60-85% |

| Physical State | Yellowish solid or oil |

| Molecular Formula | C₁₄H₁₄O₃S |

| Molecular Weight | 262.33 g/mol |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for 2-[(2-Methoxyethyl)thio]-3-methyl-1,4-naphthalenedione.

Proposed Signaling Pathway of Thio-Substituted Naphthoquinones in Cancer Cells

Thio-substituted naphthoquinones have been reported to exhibit anticancer activity, often through the induction of oxidative stress.[8][10][21] The following diagram illustrates a plausible signaling pathway.

References

- 1. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. tandfonline.com [tandfonline.com]

- 4. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 5. EP0031573B1 - Process for the preparation of 2-methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

- 6. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

- 7. Interaction of menadione (2-methyl-1,4-naphthoquinone) with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The role of thiols in protecting against simultaneous toxicity of menadione to platelet plasma and intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The toxicity of menadione (2-methyl-1,4-naphthoquinone) and two thioether conjugates studied with isolated renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reversible Michael addition of thiols as a new tool for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. asianpubs.org [asianpubs.org]

- 17. 2-Methoxyethanethiol|lookchem [lookchem.com]

- 18. 2-Methoxyethanethiol | CAS#:10494-75-4 | Chemsrc [chemsrc.com]

- 19. 2-methoxyethanethiol | 10494-75-4 [amp.chemicalbook.com]

- 20. 2-Methoxyethanethiol | C3H8OS | CID 3014644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

An In-depth Technical Guide on the Core Mechanism of Action of VK3-OCH3 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

VK3-OCH3, a synthetic analog of Vitamin K3 (menadione), has demonstrated potent and selective cytotoxic activity against various cancer cell lines, with a particularly pronounced effect observed in neuroblastoma. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its induction of apoptosis, cell cycle arrest, and the pivotal role of reactive oxygen species (ROS) in initiating these cellular events. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of quantitative data to support further research and development of this compound as a potential anti-cancer therapeutic.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that culminates in programmed cell death and inhibition of proliferation. The central tenet of its action is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in intracellular ROS triggers a cascade of signaling events, most notably the activation of the p38 Mitogen-Activated Protein Kinase (p38-MAPK) pathway. Activated p38-MAPK, in turn, orchestrates the cellular response, leading to apoptosis and cell cycle arrest at the G2/M phase.

Furthermore, treatment with this compound leads to the upregulation of key proteins, including Heme Oxygenase-1 (HO-1) and Caveolin-1. The induction of HO-1 is a characteristic response to oxidative stress and is implicated in the complex cellular response to this compound. Caveolin-1, a structural component of caveolae, is also involved in signal transduction, and its increased expression following this compound treatment suggests a role in modulating the signaling pathways that lead to cell death.

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer and normal cell lines. The following tables summarize the key quantitative data.

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| IMR-32 | Neuroblastoma | 2.43[1] |

| LA-N-1 | Neuroblastoma | 1.55[1] |

| NB-39 | Neuroblastoma | 10.69[1] |

| SK-N-SH | Neuroblastoma | 3.45[1] |

| HUVEC | Normal (Human Umbilical Vein Endothelial Cells) | 26.24[1] |

| HDF | Normal (Human Dermal Fibroblasts) | 87.11[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in IMR-32 Cells

| Treatment | Concentration (µM) | % of Cells in G2/M Phase |

| Control | 0 | Baseline |

| This compound | 1 | Increased |

| This compound | 3 | Significantly Increased |

| This compound | 10 | Markedly Increased |

Signaling Pathways

The signaling cascade initiated by this compound is a critical aspect of its mechanism of action. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., IMR-32) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Methodology:

-

Cell Seeding: Seed cells in a 6-well plate or on glass coverslips and allow them to adhere overnight.

-

DCFDA Loading: Wash the cells with serum-free medium and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Compound Treatment: Wash the cells to remove excess DCFDA and treat with this compound at the desired concentrations for the specified time.

-

Fluorescence Measurement:

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.

-

Fluorescence Microscopy: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

-

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative increase in ROS levels.

References

Investigating the Antiproliferative Effects of VK3-OCH3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative effects of VK3-OCH3, a synthetic analog of vitamin K3 (menadione). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data on Antiproliferative Activity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly those of neuroblastoma origin, while exhibiting lower toxicity towards normal cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines and are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) | Assay | Incubation Time |

| IMR-32 | Human Neuroblastoma | 2.43 | MTT | 48 hrs |

| LA-N-1 | Human Neuroblastoma | 1.55 | MTT | 48 hrs |

| NB-39 | Human Neuroblastoma | 10.69 | MTT | 48 hrs |

| SK-N-SH | Human Neuroblastoma | 3.45 | MTT | 48 hrs |

| A549 | Human Lung Carcinoma | 18.6 | CellTiter-Glo | 24 hrs |

| HL-60 | Human Promyelocytic Leukemia | 1.6 | CellTiter-Glo | 24 hrs |

| Jurkat | Human T-cell Leukemia | 3.2 | CellTiter-Glo | 24 hrs |

| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 26.24 | MTT | 48 hrs |

| HDF | Human Dermal Fibroblasts (Normal) | 87.11 | MTT | 48 hrs |

Mechanism of Action

The antiproliferative effects of this compound are primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells.[1] At the molecular level, treatment with this compound has been shown to modulate several key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment of cancer cells, such as the IMR-32 neuroblastoma cell line, at concentrations of 1, 3, and 10 μM leads to the induction of apoptosis and an accumulation of cells in the G2/M phase of the cell cycle.[1] This disruption of the normal cell cycle progression prevents cell division and ultimately contributes to cell death.

Modulation of Key Signaling Proteins

The antitumor activity of this compound is associated with the altered expression and activation of several critical proteins:

-

Heme Oxygenase-1 (HO-1): An enzyme involved in the cellular stress response. This compound treatment leads to a significant increase in HO-1 expression in IMR-32 and LA-N-1 cells within 8 to 24 hours.[1]

-

Caveolin-1 (B1176169): A scaffolding protein involved in signal transduction. Its expression is increased in IMR-32 and LA-N-1 cells after 48 hours of this compound treatment.[1]

-

Phospho-p38 Mitogen-Activated Protein Kinase (p38-MAPK): A key kinase in a signaling cascade that responds to stress stimuli. This compound treatment increases the phosphorylation (activation) of p38-MAPK.[1]

-

p21 and Clusterin: this compound has been observed to decrease the expression of p21, a cell cycle inhibitor, and clusterin, a protein implicated in apoptosis regulation.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Hoechst 33342 Staining)

Hoechst 33342 is a fluorescent stain that binds to DNA. In apoptotic cells, chromatin condensation leads to more intense and condensed staining of the nucleus.

Materials:

-

Cells cultured on glass coverslips or in chamber slides

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with the fixative solution for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Add the Hoechst 33342 staining solution and incubate for 10-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with PBS.

-

Visualization: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, and fragmented nuclei.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Treated and untreated cells

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against HO-1, Caveolin-1, p38, phospho-p38, p21, clusterin, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for the antiproliferative effects of this compound. Menadione and its analogs are known to induce the production of reactive oxygen species (ROS). This oxidative stress can lead to the activation of the p38 MAPK pathway. Concurrently, ROS can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1). The upregulation of caveolin-1 may also be a downstream event in this stress response pathway.

Caption: Proposed signaling pathway of this compound antiproliferative effects.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for apoptosis detection by Hoechst 33342 staining.

Caption: Workflow for cell cycle analysis by flow cytometry.

Caption: Workflow for Western blot analysis of protein expression.

References

- 1. Vitamin K3 triggers human leukemia cell death through hydrogen peroxide generation and histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species (ROS) generation is stimulated by κ opioid receptor activation through phosphorylated c-Jun N-terminal kinase and inhibited by p38 mitogen-activated protein kinase (MAPK) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Identification and Validation of VK3-OCH3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of VK3-OCH3, a synthetic naphthoquinone analog with demonstrated anti-cancer properties, particularly against neuroblastoma. This document details the cytotoxic effects of this compound, elucidates its primary molecular target and associated signaling pathways, provides detailed protocols for key validation experiments, and presents visual representations of the underlying molecular mechanisms. The central hypothesis is that this compound exerts its anti-tumor effects through the induction of oxidative stress, leading to the activation of the Nrf2/Heme Oxygenase-1 (HO-1) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, ultimately culminating in apoptosis and cell cycle arrest.

Introduction

Vitamin K3 (Menadione) and its analogs have long been investigated for their therapeutic potential in oncology. This compound, a methoxy (B1213986) derivative of Vitamin K3, has emerged as a promising candidate due to its selective cytotoxicity towards cancer cells while exhibiting lower toxicity in normal cells. Understanding the precise molecular targets and mechanisms of action of this compound is paramount for its further development as a therapeutic agent. This guide synthesizes the current knowledge on this compound, focusing on its target identification and the experimental validation of its mechanistic pathways.

Target Identification: Heme Oxygenase-1 (HO-1)

The primary molecular target identified for this compound is Heme Oxygenase-1 (HO-1), an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. While often associated with cytoprotective responses to oxidative stress, the sustained high-level induction of HO-1 by this compound appears to be a critical event leading to cytotoxicity in cancer cells.

Target Validation:

The validation of HO-1 as a direct or indirect target of this compound is supported by several lines of experimental evidence:

-

Upregulation of HO-1 Expression: Treatment of cancer cells with this compound leads to a significant increase in HO-1 protein expression.

-

Functional Significance: The cytotoxic effects of this compound are often correlated with the levels of HO-1 induction.

-

Proposed Validation using Gene Silencing: To definitively validate the role of HO-1, experiments utilizing siRNA or CRISPR/Cas9 to knock down HMOX1 (the gene encoding HO-1) are proposed. A reduction in this compound-induced cytotoxicity upon HO-1 knockdown would confirm its critical role in the compound's mechanism of action.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across various cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cell Type | IC50 (µM) |

| IMR-32 | Neuroblastoma | 2.43 |

| LA-N-1 | Neuroblastoma | 1.55 |

| NB-39 | Neuroblastoma | 10.69 |

| SK-N-SH | Neuroblastoma | 3.45 |

| Hep3B | Hepatoma | 8.6 |

| HUVEC | Normal (Endothelial) | 26.24 |

| HDF | Normal (Fibroblast) | 87.11 |

Signaling Pathways of this compound Action

The anti-cancer activity of this compound is mediated through a complex interplay of signaling pathways initiated by the generation of Reactive Oxygen Species (ROS).

ROS Generation and Activation of Nrf2/HO-1 Pathway

Vitamin K3 analogs are known to undergo redox cycling, leading to the production of superoxide (B77818) anions and hydrogen peroxide. This increase in intracellular ROS is a key initiating event in the mechanism of action of this compound. The elevated ROS levels lead to the activation of the Nrf2 transcription factor, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, driving the expression of HO-1.

Caption: this compound induces ROS, leading to Nrf2 activation and HO-1 expression.

Activation of the p38 MAPK Pathway

Independently or in concert with the Nrf2 pathway, ROS generated by this compound also activates the p38 MAPK signaling cascade. This stress-activated pathway plays a pivotal role in mediating the apoptotic and cell cycle arrest effects of this compound.

Crosstalk between Nrf2/HO-1 and p38 MAPK Pathways

Evidence suggests a significant crosstalk between the Nrf2/HO-1 and p38 MAPK pathways. ROS can activate both pathways. Furthermore, p38 MAPK can phosphorylate Nrf2, enhancing its transcriptional activity, thus creating a potential positive feedback loop that amplifies the stress response.

Downstream Effects: Apoptosis and Cell Cycle Arrest

The activation of the p38 MAPK pathway by this compound leads to two major cellular outcomes:

-

Apoptosis: Activated p38 MAPK can phosphorylate and regulate the activity of various downstream effectors involved in the apoptotic cascade.

-

G2/M Cell Cycle Arrest: this compound treatment results in the arrest of the cell cycle at the G2/M phase. This is, at least in part, mediated by the p38 MAPK-dependent upregulation of the cyclin-dependent kinase inhibitor p21. This compound has also been observed to decrease the expression of clusterin, a protein implicated in apoptosis resistance. The increase in Caveolin-1 expression may also contribute to the cellular response.

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Early Discovery and Screening of Novel Vitamin K3 Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the early discovery and screening of novel vitamin K3 (menadione) analogs as potential anticancer agents. Vitamin K3, a synthetic naphthoquinone, has long been recognized for its cytotoxic effects against various cancer cell lines. Its ability to induce oxidative stress through the generation of reactive oxygen species (ROS) makes it a compelling scaffold for the development of new chemotherapeutics. This document outlines the synthesis of promising analogs, details key experimental protocols for their screening, presents quantitative data on their efficacy, and elucidates the primary signaling pathways involved in their mechanism of action.

Synthesis of Novel Vitamin K3 Analogs

The core structure of vitamin K3, 2-methyl-1,4-naphthoquinone, offers multiple sites for chemical modification to enhance its anticancer activity and selectivity.[1] Two primary strategies involve modifications at the C2 and C3 positions of the naphthoquinone ring.

One notable class of analogs includes those with thioether side chains. For instance, the synthesis of 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone involves the reaction of menadione (B1676200) with 2-mercaptoethanol. Another promising group is the 1,4-naphthoquinone-sulfide analogs, synthesized through the thiolation of 1,4-naphthohydroquinones with various primary aryl and alkyl thiols, a reaction that can be catalyzed by enzymes like laccase.[2][3] These modifications aim to modulate the redox properties of the quinone moiety, thereby influencing ROS production and interaction with cellular targets.

High-Throughput Screening and Experimental Protocols

The initial assessment of novel vitamin K3 analogs involves a battery of in vitro assays to determine their cytotoxicity, pro-apoptotic activity, and mechanism of action. The following are detailed protocols for key experiments in this screening cascade.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[1][4][5][6]

Protocol:

-

Cell Seeding: Seed cells in a 96-well microtiter plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Treat cells with serial dilutions of the vitamin K3 analogs for a specified period (e.g., 48-72 hours).[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[4][5]

-

Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[4] Air-dry the plates completely.

-

Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[5]

-

Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

-

Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[5][6] The percentage of cell survival is calculated relative to the vehicle-treated control.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

Protocol:

-

Cell Treatment: Culture cells with the test compounds for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of propidium iodide (PI) solution.[7][9]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7][8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[7]

Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.[11][12][13][14]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the vitamin K3 analogs.[11][12]

-

DCFH-DA Loading: Remove the treatment medium and wash the cells with warm DMEM or PBS. Add DCFH-DA solution (typically 10 µM in DMEM) to each well and incubate for 30 minutes at 37°C.[11][12]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[11]

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[11][14]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells, JC-1 forms aggregates with red fluorescence, while in apoptotic cells with low ΔΨm, it exists as monomers with green fluorescence.[15][16][17][18]

Protocol:

-

Cell Treatment: Treat cells with the test compounds in a 96-well black plate.[15]

-

JC-1 Staining: Add JC-1 staining solution (typically 1-10 µM) to each well and incubate for 15-30 minutes at 37°C.[15][16]

-

Washing: Wash the cells with an assay buffer.[15]

-

Fluorescence Analysis: Measure the red fluorescence (excitation ~535-540 nm, emission ~590-595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[15][16] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Caspase Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a fluorogenic substrate.[19][20][21][22][23]

Protocol:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and induce apoptosis with the vitamin K3 analogs.[19]

-

Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., (Ac-DEVD)2-R110) directly to the cell lysates or live cells.[19]

-

Incubation: Incubate at room temperature for 30-60 minutes, protected from light.[19]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., for R110, excitation ~490 nm, emission ~520 nm).[19]

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of various vitamin K3 analogs against a panel of human cancer cell lines. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values in micromolar (µM).

Table 1: Cytostatic Effects (GI50, µM) of 1,4-Naphthohydroquinone and 1,4-Naphthoquinone Sulfide Analogs [2][24]

| Compound | TK10 (Renal) | UACC62 (Melanoma) | MCF7 (Breast) | HeLa (Cervical) | PC3 (Prostate) | HepG2 (Liver) |

| 1,4-Naphthohydroquinone derivative | 1.66 - 6.75 | 1.66 - 6.75 | 1.66 - 6.75 | 1.66 - 6.75 | 1.66 - 6.75 | 1.66 - 6.75 |

| 1,4-Naphthoquinone sulfides | 2.82 - 9.79 | 2.82 - 9.79 | 2.82 - 9.79 | 2.82 - 9.79 | 2.82 - 9.79 | 2.82 - 9.79 |

Table 2: Cytotoxicity (IC50, µM) of Vitamin K3 and its Hydroxy Derivative (VK3-OH) [25]

| Compound | Neuroblastoma Cell Lines (Median) |

| Vitamin K3 (VK3) | 7.0 |

| VK3-OH | 2.4 |

Table 3: Cytotoxicity (IC50, µM) of Vitamin K3 in Breast Cancer Cells [26]

| Compound | MCF-7 (Breast) |

| Vitamin K3 (VK3) | 14.2 |

Mechanism of Action: Signaling Pathways

The primary anticancer mechanism of vitamin K3 analogs revolves around the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.[27] The following diagrams illustrate the key signaling pathways and experimental workflows.

Conclusion

Novel vitamin K3 analogs represent a promising class of anticancer agents. Their mechanism of action, centered on the induction of ROS and subsequent mitochondrial-mediated apoptosis, provides a clear rationale for their development. The experimental protocols and screening strategies detailed in this guide offer a robust framework for the identification and characterization of new and more potent vitamin K3 derivatives. Further research, including in vivo studies and the elucidation of more specific molecular targets, will be crucial in translating these promising preclinical findings into effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer activities of vitamin K3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. bosterbio.com [bosterbio.com]

- 9. scispace.com [scispace.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. 101.200.202.226 [101.200.202.226]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. benchchem.com [benchchem.com]

- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moleculardevices.com [moleculardevices.com]

- 20. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. content.abcam.com [content.abcam.com]

- 22. bosterbio.com [bosterbio.com]

- 23. stemcell.com [stemcell.com]

- 24. pure.uj.ac.za [pure.uj.ac.za]

- 25. Vitamin K3 derivative induces apoptotic cell death in neuroblastoma via downregulation of MYCN expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The potential of vitamin K3 as an anticancer agent against breast cancer that acts via the mitochondria-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Anticancer Vitamin K3 Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of 2-Methoxy-1,4-Naphthoquinone (VK3-OCH3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of 2-Methoxy-1,4-Naphthoquinone (VK3-OCH3), a synthetic naphthoquinone derivative. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the core signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| IMR-32 | Neuroblastoma | 2.43 | [1] |

| LA-N-1 | Neuroblastoma | 1.55 | [1] |

| NB-39 | Neuroblastoma | 10.69 | [1] |

| SK-N-SH | Neuroblastoma | 3.45 | [1] |

| K562 | Leukemia | Not specified | [1] |

| HL-60 | Leukemia | Not specified | [1] |

| Raji | Burkitt's lymphoma | Not specified | [1] |

| MCF-7 | Breast Cancer | Not specified | [1] |

| H-23 | Lung Cancer | Not specified | [1] |

| LA-174-T | Not specified | Not specified | [1] |

| HSC-2 | Oral Squamous Carcinoma | Not specified | [1] |

| SK-MEL-28 | Melanoma | Not specified | [1] |

| A549 | Lung Adenocarcinoma | Not specified | [2] |

| MDA-MB-231 | Breast Cancer | Not specified | [2] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [2] |

| MKN45 | Gastric Adenocarcinoma | Not specified | [2] |

Note: "Not specified" indicates that the source mentions cytotoxic effects without providing a specific IC50 value.

Core Mechanisms of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest, mediated by the generation of reactive oxygen species (ROS).

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[3] This programmed cell death is triggered through the intrinsic pathway, which is initiated by intracellular stress. In several cell lines, including A549 lung adenocarcinoma cells, the apoptotic process is independent of cell cycle arrest.[2]

Cell Cycle Arrest

In certain cancer cell lines, such as IMR-32 neuroblastoma cells, this compound has been shown to cause cell cycle arrest at the G2/M phase.[1][3] This prevents the cells from progressing through mitosis and ultimately leads to cell death.

Generation of Reactive Oxygen Species (ROS)

A central mechanism underlying the anticancer activity of this compound is its ability to induce oxidative stress through the generation of ROS.[2] Naphthoquinones are effective redox cyclers, capable of generating significant amounts of ROS. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions, leading to a continuous and amplified production of ROS. The resulting oxidative stress can cause damage to cellular macromolecules, including DNA, and trigger apoptotic signaling pathways.[2]

Signaling Pathways

The anticancer activity of this compound is mediated by specific signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway.

ROS-Mediated Activation of JNK and p38 MAPK

The increased intracellular ROS levels induced by this compound lead to oxidative DNA damage, which in turn stimulates the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[2][4] The activation of these stress-activated protein kinases is a key step in initiating the apoptotic cascade in response to this compound treatment.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24 to 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for their differentiation.

Protocol:

-

Seed cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) binds stoichiometrically to DNA. By staining cells with PI and analyzing their fluorescence intensity using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing with antibodies specific to the target protein.

Protocol:

-

Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, phospho-p38, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for investigating the in vitro anticancer activity of this compound.

References

The Selective Cytotoxicity of VK3-OCH3 in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic menadione (B1676200) derivative, 2-[(2-methoxy)ethylthio]-3-methyl-1,4-naphthoquinone (VK3-OCH3), has emerged as a promising anti-cancer agent demonstrating selective cytotoxicity toward tumor cells while exhibiting lower toxicity to normal cells. This technical guide provides an in-depth analysis of the mechanisms underpinning the tumor-selective action of this compound. We consolidate quantitative data from various studies, detail key experimental protocols for its evaluation, and present visual representations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Vitamin K3 (menadione) and its analogs have long been investigated for their anticancer properties. Among these, this compound has shown particular promise due to its enhanced selectivity and potent cytotoxic effects against a range of cancer cell lines, notably neuroblastoma.[1][2][3] This selectivity is a critical attribute for any potential chemotherapeutic agent, as it suggests a wider therapeutic window and reduced side effects. This guide synthesizes the current understanding of how this compound preferentially targets and eliminates cancer cells.

Mechanism of Action: A Multi-pronged Approach

The tumor selectivity of this compound is not attributed to a single mechanism but rather a convergence of several cellular processes that are often dysregulated in cancer cells. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis, the programmed cell death pathway, in cancer cells.[1] Studies have shown that treatment with this compound leads to characteristic apoptotic morphologies, including cell shrinkage, nuclear condensation, and fragmentation.[3] Furthermore, it has been observed to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting tumor cell proliferation.[1] In prostate cancer stem cells, this compound has been shown to induce a significant G0 cell cycle arrest.[4]

Generation of Reactive Oxygen Species (ROS)

A key feature of the anticancer activity of many quinone-based compounds, including VK3 analogs, is their ability to generate ROS.[5][6] this compound treatment has been shown to increase intracellular ROS levels in cancer cells.[4] This elevation of oxidative stress can overwhelm the antioxidant capacity of the cell, leading to damage of critical cellular components and ultimately, cell death. The differential sensitivity between cancer and normal cells may be linked to the inherently higher basal levels of ROS and a compromised antioxidant defense system in many tumor cells, making them more vulnerable to further oxidative insults.[4]

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways involved in cell survival, proliferation, and stress response.

Heme Oxygenase-1 (HO-1) and Caveolin-1 Upregulation

A notable effect of this compound in neuroblastoma cells is the significant upregulation of Heme Oxygenase-1 (HO-1) and Caveolin-1.[1][3] HO-1 is a stress-responsive enzyme with complex roles in cancer, but its induction in this context appears to be linked to the cellular response to oxidative stress. Caveolin-1, a structural component of caveolae, is involved in signal transduction and its induction may play a role in the apoptotic response triggered by this compound.

p38-MAPK Pathway Activation

This compound treatment has been observed to increase the phosphorylation of p38-MAPK.[1] The p38-MAPK pathway is a critical signaling cascade that is activated in response to cellular stress, including oxidative stress, and is often involved in the induction of apoptosis and cell cycle arrest.

The following diagram illustrates the proposed signaling pathway initiated by this compound in tumor cells.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Clonogenic Assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: VK3-OCH3 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK3-OCH3, also known as 2-[(2-methoxyethyl)thio]-3-methyl-1,4-naphthalenedione, is a synthetic analog of Vitamin K3 (Menadione).[1][2] It has demonstrated potent and selective antitumor activity, particularly against neuroblastoma cells, with significantly less cytotoxicity towards normal cells.[1][3][4][5] The mechanism of action is believed to involve the upregulation of heme oxygenase-1 (HO-1), leading to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][3][4] Given its therapeutic potential, precise and reliable preparation of this compound stock solutions is critical for reproducible in vitro and in vivo studies.

These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure stability and efficacy for research applications.

Physicochemical Properties

This compound is a light orange to dark orange crystalline solid.[1] A summary of its key properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₃S | [6] |

| Molecular Weight | 262.3 g/mol | [6] |

| Purity | ≥98% (HPLC) | [1][6] |

| Appearance | Crystalline solid | [6] |

| CAS Number | 255906-59-3 | [6] |

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the reported solubility data. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for achieving high concentration stock solutions.

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | [6] |

| DMSO | 10 mg/mL, 25 mg/mL | [1][2][6] |

| Ethanol | 5 mg/mL | [6] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |

Note: Sonication may be required to achieve complete dissolution in DMSO.[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell-based assays.

Materials:

-

This compound powder (≥98% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Weighing this compound: Tare a sterile 1.5 mL amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.623 mg of this compound powder directly into the tube.

-

Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used to aid the process.[2] Visually inspect the solution to ensure no particulate matter remains.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials to avoid repeated freeze-thaw cycles.

-

Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Storage: Store the aliquots at -20°C for long-term storage (months to years) or at -80°C for extended stability.[2] For short-term storage (days to weeks), 2-8°C can be used.[1]

Storage and Stability

Proper storage of both the solid compound and its stock solutions is essential to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | ≥ 4 years | [2][6] |

| 2-8°C | Short-term | [1] | |

| In Solvent (e.g., DMSO) | -80°C | ≥ 1 year | [2] |

| -20°C | Long-term (months to years) | [7] |

Key Stability Considerations:

-

Light Sensitivity: this compound should be stored in dark or amber vials to protect it from light.

-

Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquoting into single-use volumes is highly recommended.

-

Hygroscopicity: While not explicitly stated for this compound, related Vitamin K3 compounds are sensitive to humidity.[8][9] It is good practice to store the solid powder in a dry, dark place.[7]

Safety and Handling Precautions

This compound is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) provided by the supplier before handling.

-

Hazard Statements: H400 (Very toxic to aquatic life).

-

Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container in accordance with local regulations).

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste materials according to institutional and local environmental regulations.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway affected by this compound and the experimental workflow for stock solution preparation.

Caption: Signaling pathway of this compound in neuroblastoma cells.

References

- 1. This compound = 98 HPLC 255906-59-3 [sigmaaldrich.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | Vitamin K3-OCH3 | Antitumor Agent | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vitamin K3 analogs induce selective tumor cytotoxicity in neuroblastoma. | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Protocol for In Vitro Treatment of Cancer Cells with VK3-OCH3

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

VK3-OCH3, a derivative of Vitamin K3 (Menadione), has emerged as a promising anti-tumor agent with selective cytotoxicity toward cancer cells while exhibiting lower toxicity to normal cell lines.[1] In vitro studies have demonstrated its efficacy in inducing apoptosis and causing cell cycle arrest in various cancer cell types, including neuroblastoma and prostate cancer.[1][2] The mechanism of action involves the modulation of multiple signaling pathways, leading to the inhibition of cancer cell proliferation and survival. This document provides a comprehensive protocol for the in vitro treatment of cancer cells with this compound, including detailed methodologies for key experiments to assess its anti-cancer effects.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in cancer cells.[1][3] This is characterized by morphological changes such as cell shrinkage, nuclear condensation, and fragmentation.[3] The apoptotic cascade is initiated through the generation of reactive oxygen species (ROS) and involves the activation of caspases.[4]

-

Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[1]

-

Modulation of Signaling Pathways: this compound influences several key signaling pathways that are crucial for cancer cell survival and proliferation. It has been observed to increase the expression of phospho-p38-MAPK and heme oxygenase-1 (HO-1), while decreasing the expression of p21 and clusterin.[1] In prostate cancer cells, it has been found to reduce the expression of the androgen receptor and anti-apoptotic molecules like Bcl-2.[2]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines. This data is crucial for determining the appropriate concentration range for in vitro experiments.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| IMR-32 | Neuroblastoma | 2.43 | [1] |

| LA-N-1 | Neuroblastoma | 1.55 | [1] |

| NB-39 | Neuroblastoma | 10.69 | [1] |

| SK-N-SH | Neuroblastoma | 3.45 | [1] |

| HUVEC | Normal (Endothelial) | 26.24 | [1] |

| HDF | Normal (Fibroblast) | 87.11 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-